Cas no 946266-57-5 (N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide structure
946266-57-5 structure
商品名:N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
CAS番号:946266-57-5
MF:C22H22FN3O2
メガワット:379.42738866806
CID:5805267
PubChem ID:16884933

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 化学的及び物理的性質

名前と識別子

    • N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
    • AKOS024488848
    • N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
    • F5013-0536
    • N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
    • 946266-57-5
    • N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
    • インチ: 1S/C22H22FN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27)
    • InChIKey: IQTXEWBELOXIBS-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C=CC(N(CCCC(NC2C(C)=CC=CC=2C)=O)N=1)=O

計算された属性

  • せいみつぶんしりょう: 379.16960512g/mol
  • どういたいしつりょう: 379.16960512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 615
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 61.8Ų

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5013-0536-30mg
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
30mg
$119.0 2023-09-10
Life Chemicals
F5013-0536-50mg
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
50mg
$160.0 2023-09-10
Life Chemicals
F5013-0536-40mg
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
40mg
$140.0 2023-09-10
Life Chemicals
F5013-0536-2μmol
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5013-0536-10μmol
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5013-0536-20μmol
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5013-0536-5mg
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
5mg
$69.0 2023-09-10
Life Chemicals
F5013-0536-1mg
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
1mg
$54.0 2023-09-10
Life Chemicals
F5013-0536-3mg
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
3mg
$63.0 2023-09-10
Life Chemicals
F5013-0536-5μmol
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946266-57-5
5μmol
$63.0 2023-09-10

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 関連文献

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamideに関する追加情報

N-(2,6-Dimethylphenyl)-4-3-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyridazin-1-Ylbutanamide: A Comprehensive Overview

N-(2,6-Dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide is a complex organic compound with the CAS registry number 946266-57-5. This compound belongs to the class of amides and features a dihydropyridazine ring system, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. The presence of fluorine in the aromatic ring and the dimethyl substitution on the phenyl group adds to its structural complexity and potential for unique chemical properties.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient syntheses of similar compounds, reducing reaction times and improving yields. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in constructing the dihydropyridazine core. These methods are not only environmentally friendly but also scalable for industrial applications.

Structurally, the compound consists of three main components: the dihydropyridazine ring system, the 4-fluorophenyl group, and the N-(2,6-dimethylphenyl)butanamide moiety. The dihydropyridazine ring is a key feature of this molecule and is known for its ability to act as a bioisostere in drug design. This property makes it an attractive target for researchers in the pharmaceutical industry seeking to develop new therapeutic agents.

Recent studies have highlighted the potential of dihydropyridazine-containing compounds as inhibitors of various enzymes involved in metabolic pathways. For instance, research published in 2023 demonstrated that analogs of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The fluorine atom in the 4-fluorophenyl group plays a critical role in enhancing the compound's binding affinity to HDACs by creating favorable electronic interactions.

The N-(2,6-dimethylphenyl)butanamide moiety contributes to the compound's lipophilicity and stability. This feature is crucial for its potential use as an orally bioavailable drug. Additionally, the dimethyl substitution on the phenyl group enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation.

In terms of applications, this compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to modulate cellular signaling pathways makes it a candidate for targeted therapies. Furthermore, its structural versatility allows for further modifications to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

From a synthetic perspective, the development of novel methodologies for constructing dihydropyridazine derivatives continues to be an active area of research. For example, microwave-assisted synthesis has been employed to expedite reaction times while maintaining high yields. Such advancements underscore the importance of continuous innovation in organic chemistry to meet the demands of modern drug discovery.

In conclusion, N-(2,6-Dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide represents a significant advancement in organic synthesis and drug design. Its unique structure and promising biological activity position it as a valuable tool in both academic research and industrial applications. As research progresses, further insights into its mechanism of action and therapeutic potential will undoubtedly emerge.

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